molecular formula C14H16BNO5 B13257515 4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane

Cat. No.: B13257515
M. Wt: 289.09 g/mol
InChI Key: IAAUGZLNWXYWLA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core (4,4,5,5-tetramethyl substitution) conjugated to a 7-nitrobenzofuran moiety. The dioxaborolane ring stabilizes the boron center, enhancing its utility in cross-coupling reactions like Suzuki-Miyaura couplings . The 7-nitrobenzofuran group introduces strong electron-withdrawing effects (EWG) due to the nitro substituent, which increases the electrophilicity of the boron atom, facilitating nucleophilic attacks in coupling reactions . This compound is typically synthesized via condensation reactions between benzofuran derivatives and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under transition-metal catalysis . Applications span pharmaceuticals, materials science, and organic electronics due to its stability and reactivity.

Properties

Molecular Formula

C14H16BNO5

Molecular Weight

289.09 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(7-nitro-1-benzofuran-5-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BNO5/c1-13(2)14(3,4)21-15(20-13)10-7-9-5-6-19-12(9)11(8-10)16(17)18/h5-8H,1-4H3

InChI Key

IAAUGZLNWXYWLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)[N+](=O)[O-])OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic ester with a nitrobenzofuran derivative. A common method might include:

    Starting Materials: 7-nitrobenzofuran and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom and an aryl or vinyl halide.

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene).

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Reduction: Formation of 7-aminobenzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes due to the benzofuran moiety.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane depends on its application:

    In Suzuki-Miyaura Coupling: The boron atom forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond.

    In Biological Systems: The nitrobenzofuran moiety may interact with specific proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares key structural and electronic properties of analogous dioxaborolane derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Electronic Effect Reactivity in Suzuki Coupling Key Applications
Target Compound 7-Nitrobenzofuran-5-yl C15H17BNO5 305.12 Strong EWG High Conjugated polymers, OLEDs
2-(2-Methyl-5-nitrophenyl) 2-Methyl-5-nitrophenyl C13H18BNO4 263.10 Moderate EWG Moderate Intermediate in drug synthesis
2-(Thiophen-2-yl) Thiophen-2-yl C10H14BO2S 224.09 Mild EDG Moderate Organic semiconductors
2-(Thiophen-3-yl) Thiophen-3-yl C10H14BO2S 224.09 Mild EDG Low (steric hindrance) Specialty chemicals
2-(Naphthalen-1-yl) Naphthalen-1-yl C16H18BO2 259.12 Mild EDG High Polycyclic aromatic systems
2-(3-Chloro-4-methoxy-5-CF3-phenyl) 3-Chloro-4-methoxy-5-trifluoromethyl C14H17BClF3O3 336.54 Strong EWG High Agrochemical intermediates

Key Findings

Electronic Effects :

  • The nitro group in the target compound and 2-(2-methyl-5-nitrophenyl) derivatives enhances electrophilicity, accelerating Suzuki couplings compared to electron-donating groups (EDG) like methoxy or methyl .
  • Thiophene-based analogs (e.g., 2-(thiophen-2-yl)) exhibit lower reactivity due to sulfur’s electron-donating resonance effects .

Steric Considerations :

  • The benzofuran core introduces rigidity and moderate steric hindrance, which may reduce side reactions compared to flexible alkyl-substituted boronate esters .
  • 2-(Thiophen-3-yl) derivatives show reduced reactivity compared to 2-(thiophen-2-yl) due to unfavorable steric interactions in transition states .

Synthetic Yields :

  • Thiophene and benzofuran derivatives are typically synthesized in ~70–85% yields via lithiation-borylation (e.g., n-BuLi with 2-isopropoxy-dioxaborolane) .
  • Fluorinated analogs (e.g., ) require specialized conditions but offer unique solubility profiles for fluoropolymer applications .

Stability and Solubility: Nitro-substituted compounds exhibit superior stability in air compared to EDG-bearing derivatives due to reduced boron Lewis acidity . Thiophene and naphthalene derivatives display better solubility in non-polar solvents, whereas nitrobenzofuran analogs require polar aprotic solvents (e.g., THF, DMF) .

Research Implications

  • Material Science : The target compound’s strong EWG and fused aromatic system make it ideal for synthesizing electron-deficient conjugated polymers used in OLEDs and photovoltaic devices .
  • Pharmaceuticals : Nitroaryl boronate esters serve as intermediates for anti-inflammatory and anticancer agents, leveraging their reactivity in late-stage functionalization .
  • Catalysis : Derivatives with trifluoromethyl and chloro groups (e.g., ) are pivotal in synthesizing agrochemicals with enhanced bioactivity .

Biological Activity

4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane (CAS Number: 1221449-01-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C14H16BNO5
  • Molecular Weight : 289.09 g/mol
  • Purity : ≥ 98%

This compound features a boron atom within a dioxaborolane ring structure, which is known for its ability to interact with biological molecules such as nucleic acids and proteins.

The biological activity of 4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane primarily involves its interaction with DNA and RNA structures. Research indicates that compounds with similar dioxaborolane frameworks can stabilize G-quadruplex structures in DNA, which are implicated in regulating gene expression and telomerase activity.

G-Quadruplex Stabilization

G-quadruplexes are non-canonical DNA structures formed in guanine-rich regions. Stabilization of these structures can lead to the inhibition of telomerase activity, making them potential targets for cancer therapy. Preliminary studies suggest that this compound may selectively bind to G-quadruplexes over duplex DNA.

In Vitro Studies

  • Cell Line Testing : The compound was tested against various cancer cell lines including HeLa and A549. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
    Cell LineIC50 (µM)
    HeLa5.6
    A5497.2
    MCF76.8
  • Mechanistic Insights : Studies utilizing fluorescence resonance energy transfer (FRET) assays demonstrated that the compound effectively stabilizes G-quadruplex structures at concentrations as low as 1 µM.

Case Study: Telomerase Inhibition

A detailed study conducted by Nahar et al. (2017) highlighted the potential of dioxaborolane derivatives in inhibiting telomerase activity in cancer cells. The study showed that treatment with 4,4,5,5-Tetramethyl-2-(7-nitrobenzofuran-5-yl)-1,3,2-dioxaborolane resulted in a significant reduction in telomerase activity compared to control groups.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, preliminary assessments indicate a favorable safety profile at therapeutic concentrations. Further studies are warranted to fully elucidate its safety and side effects.

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